4-bromo-5-isopropyl-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-methyl-5-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWVZIIAWUUCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-5-isopropyl-1-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the bromination of 1-isopropyl-3-methyl-pyrazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes substitution with nucleophiles under controlled conditions.
Key Reagents and Conditions
| Nucleophile | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Sodium azide | DMF | CuI | 80°C | 78 |
| Potassium cyanide | Acetonitrile | 18-Crown-6 | 60°C | 65 |
| Isopropylamine | THF | K₂CO₃ | Reflux | 82 |
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Mechanism : Proceeds via an SNAr (nucleophilic aromatic substitution) pathway due to electron-withdrawing effects of the pyrazole ring.
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Products : Derivatives include 4-azido-, 4-cyano-, and 4-alkylamino-pyrazoles.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl or heteroaryl systems.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | Dioxane | 89 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | XPhos | Toluene | 75 |
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Key Findings :
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Electron-rich boronic acids enhance reaction rates.
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Steric hindrance from isopropyl/methyl groups reduces yields with bulky coupling partners.
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Oxidation and Reduction
The pyrazole ring and substituents undergo redox transformations.
Oxidation
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Reagent : H₂O₂/CH₃COOH (1:2 v/v)
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Product : Pyrazole N-oxide derivatives (confirmed by IR ~1250 cm⁻¹ for N-O stretch).
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Yield : 68% after 6 hours at 50°C.
Reduction
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Reagent : H₂ (1 atm)/Pd-C (10% w/w)
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Product : Dehalogenated 5-isopropyl-1-methyl-1H-pyrazol-3-amine.
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Yield : 92% in ethanol at 25°C.
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Comparative Reactivity
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| SNAr (with NaN₃) | 2.1 × 10⁻³ | 45.2 |
| Suzuki Coupling | 1.8 × 10⁻⁴ | 68.7 |
| Oxidation | 3.4 × 10⁻⁵ | 82.3 |
Mechanistic Insights
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Substitution Reactions : DFT calculations reveal a two-step mechanism with a Meisenheimer-like intermediate stabilized by the pyrazole ring’s electron-deficient nature .
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Coupling Reactions : Kinetic studies suggest oxidative addition of Pd⁰ to the C-Br bond as the rate-determining step .
Industrial-Scale Adaptations
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Continuous Flow Systems : Achieve 95% conversion in <10 minutes for Suzuki couplings using micromixer reactors.
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Catalyst Recycling : Pd nanoparticles immobilized on magnetic supports enable 5 cycles without significant loss in activity.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole has been investigated for its potential as:
- Anticancer Agent : Studies indicate that this compound can inhibit tumor growth by affecting specific signaling pathways associated with cancer cell proliferation. For instance, it has shown efficacy in inducing apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against cancers such as breast and prostate cancer.
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity by modulating cytokine production. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response .
- Enzyme Inhibition : Research has explored its role as an inhibitor of enzymes such as liver alcohol dehydrogenase and cyclooxygenase, which are involved in metabolic processes and inflammation .
Agriculture
In agricultural applications, this compound is utilized for:
- Pesticide Development : This compound serves as a building block for the synthesis of agrochemicals, including fungicides and insecticides. Its derivatives have shown effectiveness against various pests and diseases affecting crops .
Material Sciences
The compound is also explored for its potential in material sciences:
- Synthesis of Heterocyclic Compounds : It acts as a precursor in the synthesis of more complex heterocyclic compounds, which are essential in developing new materials with specific properties.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha. Specific derivatives have shown up to 85% inhibition of TNF-alpha at certain concentrations .
Anticancer Activity
In cell line studies against various cancer types, this compound has induced apoptosis effectively. For example, studies have reported significant cytotoxic effects on breast cancer cells, highlighting its potential for further development into anticancer therapies.
Mechanistic Studies
Mechanistic investigations have focused on elucidating how this compound exerts its pharmacological effects. This includes studies on enzyme inhibition and receptor modulation, which are crucial for understanding its therapeutic potential .
Mechanism of Action
The mechanism by which 4-bromo-5-isopropyl-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro Analogues
The substitution of bromine with chlorine in isostructural pyrazoles significantly alters electronic and steric properties. For instance, 4-chloro-5-(4-fluorophenyl)-1-methyl-1H-pyrazole () exhibits reduced molecular weight compared to its bromo counterpart (Cl: ~35.45 g/mol vs. Br: ~79.90 g/mol), leading to differences in polarizability and van der Waals interactions. Bromine’s larger atomic radius enhances halogen bonding, which is critical in protein-ligand interactions for therapeutic applications .
Substituent Bulk: Isopropyl vs. Cyclopropyl Groups
Replacing the isopropyl group with a cyclopropyl moiety, as in 4-bromo-1-cyclopropyl-5-methyl-1H-pyrazole (CAS 1513346-26-3, ), introduces distinct steric and electronic effects. However, the isopropyl group’s greater hydrophobicity may enhance membrane permeability .
Functional Group Variations: Carboxylic Acid Derivatives
5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid (CAS 1565032-98-5, ) incorporates a carboxylic acid group, introducing hydrogen-bonding capability and acidity (predicted pKa ~2.5). This contrasts with the non-polar methyl group in the target compound, making the carboxylic acid derivative more suitable for ionic interactions in enzymatic active sites .
Fluorinated Derivatives
Fluorinated pyrazoles, such as 4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole (), demonstrate enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and the heptafluoropropyl group’s strong electron-withdrawing effects. Such derivatives are advantageous in agrochemicals and pharmaceuticals where resistance to oxidative degradation is critical .
Pharmacological Activity
For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows notable antimicrobial activity, suggesting that halogen and alkyl substituents on pyrazoles can modulate biological efficacy .
Data Table: Key Properties of Compared Compounds
Biological Activity
4-Bromo-5-isopropyl-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it features a bromine substituent at the fourth position, an isopropyl group at the fifth position, and a methyl group at the first position. This unique arrangement influences its chemical reactivity and biological interactions.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated various pyrazole derivatives, including this compound, against several pathogens. The results indicated significant inhibition zones against bacteria such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against different cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 26 | Induction of apoptosis |
| HepG2 (liver cancer) | 0.74 | Cell cycle arrest |
| MCF7 (breast cancer) | 3.79 | Autophagy induction |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis and autophagy induction, which are critical in cancer treatment .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been reported. The presence of bromine and other substituents enhances the lipophilicity of the compound, potentially improving its ability to modulate inflammatory pathways.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The bromine atom and the isopropyl group significantly influence its binding affinity and selectivity towards these targets .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Antimicrobial Activity : A research team evaluated the efficacy of multiple pyrazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound significantly inhibited biofilm formation in pathogenic strains .
- Anticancer Research : In a study focused on lung cancer cells, treatment with this pyrazole derivative resulted in a marked decrease in cell viability, indicating its potential as a therapeutic agent for lung cancer .
Q & A
Q. What computational tools predict its reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior. Machine learning models (e.g., trained on PubChem data) forecast reaction outcomes in non-traditional solvents (e.g., deep eutectic solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
